2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex acetamide derivative characterized by:
- A 4-chloro-2-methylphenoxy group at the α-position.
- Two nitrogen substituents:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle).
- A (3-methylthiophen-2-yl)methyl group (a thiophene-derived substituent).
This structure combines aromatic, heterocyclic, and sulfone moieties, which may influence its physicochemical properties, bioactivity, and metabolic stability.
Properties
Molecular Formula |
C19H22ClNO4S2 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H22ClNO4S2/c1-13-5-7-26-18(13)10-21(16-6-8-27(23,24)12-16)19(22)11-25-17-4-3-15(20)9-14(17)2/h3-5,7,9,16H,6,8,10-12H2,1-2H3 |
InChI Key |
IEZDZAGBZNGVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the phenoxy intermediate with a dioxidotetrahydrothiophenyl derivative under controlled conditions.
Attachment of the Thiophenylmethyl Group: The final step involves the reaction of the intermediate with a thiophenylmethyl derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include oxidative stress pathways, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Sulfone and Thiophene Moieties
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS: 620557-06-4)
- Key Similarities: Shares the N-(1,1-dioxidotetrahydrothiophen-3-yl) group. Contains a phenoxy substituent (2-methoxyphenoxy).
- Key Differences: N-4-chlorobenzyl vs. N-(3-methylthiophen-2-yl)methyl substituent. 2-Methoxyphenoxy vs. 4-chloro-2-methylphenoxy group.
- Implications :
- The sulfone group enhances polarity and metabolic stability.
- Thiophene substituents may improve lipophilicity and membrane permeability compared to benzyl groups.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Similarities :
- Acetamide backbone with aromatic substituents.
- Key Differences: Thiazole ring vs. tetrahydrothiophen sulfone. 3,4-Dichlorophenyl vs. 4-chloro-2-methylphenoxy.
- Implications :
- Thiazole rings offer strong coordination ability (useful in metal-binding applications), while thiophenes are more electron-rich.
Chloroacetamide-Based Agrochemicals
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Key Similarities :
- Chloroacetamide core.
- Key Differences :
- N-(methoxymethyl) and N-(2,6-diethylphenyl) substituents.
- Lacks heterocyclic moieties (e.g., thiophene or sulfone).
- Implications :
- Alachlor’s simplicity enhances synthetic accessibility but limits structural diversity for targeted bioactivity.
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
- Key Similarities :
- Chloroacetamide backbone.
- Key Differences :
- Propoxyethyl substituent vs. complex heterocycles in the target compound.
- Implications :
- Pretilachlor’s alkoxy chain improves soil mobility, whereas the target compound’s bulkier groups may reduce environmental leaching.
Acetamides with Bioactive Moieties
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides
- Key Similarities: Phenoxyacetamide framework.
- Key Differences :
- Thiazolidinedione group (hypoglycemic activity) vs. sulfone and thiophene groups.
- Implications :
- Thiazolidinedione derivatives are antidiabetic agents, suggesting divergent therapeutic applications compared to the target compound.
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- Key Similarities :
- Chlorinated aromatic and thiophene-derived substituents.
- Key Differences: Sulfonylanilino linkage vs. direct sulfone and thiophene substitution.
Comparative Data Table
Research Findings and Implications
- Sulfone vs. Thiazole/Thiophene : The sulfone group in the target compound increases polarity and oxidative stability compared to thiazole derivatives, which may enhance pharmacokinetics .
- Chlorophenoxy vs.
- Agrochemical vs. Pharmaceutical Design : The target compound’s structural complexity contrasts with simpler chloroacetamide herbicides (e.g., alachlor), suggesting specialized applications .
Biological Activity
The compound 2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound has been explored in several studies, often focusing on modifications to enhance its biological properties. The synthesis typically involves the reaction of chloroacetyl derivatives with thiophene and phenoxy components, which are known to influence the pharmacological profile of the resulting compounds.
Antimicrobial Activity
Recent studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Sulfide derivatives synthesized from chloroacetamides have shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition percentages reaching up to 83.4% and 78.8%, respectively .
Antioxidant Potential
The antioxidant activity of related compounds has also been assessed. One study reported that sulfide derivatives exhibited inhibition ratios close to that of ascorbic acid, suggesting a strong potential for oxidative stress mitigation .
Anticancer Activity
The anticancer properties of compounds with similar structures have been evaluated using various cancer cell lines. For example, modifications in the chemical structure have been shown to impact the cytotoxicity against A549 lung adenocarcinoma cells. Compounds with specific substitutions resulted in reduced cell viability, indicating their potential as anticancer agents .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 83.4 (S. aureus) | |
| Compound B | Antioxidant | 85.9 | |
| Compound C | Anticancer (A549) | 64 |
Detailed Research Findings
- Antimicrobial Screening : A series of chloroacetamide derivatives were screened for antimicrobial activity, revealing that certain modifications significantly enhance efficacy against both Gram-positive and Gram-negative bacteria.
- Antioxidant Assays : Various assays such as the ABTS method were employed to quantify antioxidant activity, highlighting the potential health benefits of these compounds in combating oxidative stress.
- Cytotoxicity Studies : Compounds were tested against cancer cell lines to determine their cytotoxic effects compared to standard chemotherapeutics like cisplatin, showcasing their potential utility in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
